molecular formula C12H14O4 B5734921 2-(4-ethoxyphenyl)-2-oxoethyl acetate

2-(4-ethoxyphenyl)-2-oxoethyl acetate

Cat. No.: B5734921
M. Wt: 222.24 g/mol
InChI Key: JOWZKKMVGSTQQI-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-2-oxoethyl acetate is an organic ester characterized by a para-ethoxyphenyl group attached to a 2-oxoethyl acetate backbone. Its molecular formula is C₁₂H₁₄O₅, with a molecular weight of 238.24 g/mol. The ethoxy (–OCH₂CH₃) substituent at the phenyl ring’s para position and the acetate ester group define its chemical behavior.

Properties

IUPAC Name

[2-(4-ethoxyphenyl)-2-oxoethyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11-6-4-10(5-7-11)12(14)8-16-9(2)13/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWZKKMVGSTQQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)COC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues with Varying Substituents on the Phenyl Ring

The para-substituent on the phenyl ring significantly impacts electronic, steric, and solubility properties. Key comparisons include:

Compound Name Substituent (X) Molecular Formula Key Properties
2-(4-Ethoxyphenyl)-2-oxoethyl acetate –OCH₂CH₃ C₁₂H₁₄O₅ High lipophilicity; moderate hydrolysis stability due to ethoxy’s electron-donating nature .
2-(4-Fluorophenyl)-2-oxoethyl acetate –F C₁₀H₉FO₃ Enhanced polarity and metabolic stability; fluorine’s electronegativity increases receptor binding .
2-(4-Chlorophenyl)-2-oxoethyl acetate –Cl C₁₀H₉ClO₃ Higher reactivity in nucleophilic substitutions; potential antimicrobial activity .
2-(4-Methoxyphenyl)-2-oxoethyl acetate –OCH₃ C₁₁H₁₂O₅ Lower lipophilicity vs. ethoxy analog; faster ester hydrolysis due to smaller substituent .

Key Findings :

  • Ethoxy vs.
  • Halogen vs. Alkoxy : Halogenated analogs (F, Cl) exhibit stronger hydrogen-bonding interactions with biological targets, whereas ethoxy derivatives may prioritize hydrophobic interactions .

Analogues with Modified Ester Groups

The ester moiety’s alkyl chain length influences solubility and enzymatic hydrolysis rates:

Compound Name Ester Group (R) Molecular Formula Hydrolysis Rate (t₁/₂ in PBS)
2-(4-Ethoxyphenyl)-2-oxoethyl acetate –OAc C₁₂H₁₄O₅ 12.4 hours
Ethyl 2-(4-ethoxyphenyl)-2-oxoacetate –OEt C₁₂H₁₄O₄ 8.2 hours
Methyl 2-(4-ethoxyphenyl)-2-oxoacetate –OMe C₁₁H₁₂O₄ 5.6 hours

Key Findings :

  • Acetate vs. Ethyl/Methyl Esters : The acetate group (R = –OAc) shows slower hydrolysis due to steric hindrance, prolonging its half-life in physiological conditions .

Key Findings :

  • Ethoxy-substituted compounds often exhibit enhanced bioavailability compared to nitro or chloro analogs but may require structural optimization for target specificity .

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